Ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate hydrochloride
Description
Ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate hydrochloride is a heterocyclic compound featuring a thiazole core substituted with a pyridin-2-ylamino group at the 2-position and an ethyl carboxylate moiety at the 4-position, with a hydrochloride counterion enhancing its solubility. This compound serves as a critical intermediate in synthesizing Fragment A, a structural motif found in thiostrepton-type macrocyclic antibiotics such as micrococcins P and P1 . Its synthesis involves multi-step protocols, including coupling reactions with bromoacetyl or trifluoromethanesulfonyloxy derivatives of pyridine-thiazole precursors, followed by iterative functional group modifications .
Properties
IUPAC Name |
ethyl 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S.ClH/c1-2-16-10(15)8-7-17-11(13-8)14-9-5-3-4-6-12-9;/h3-7H,2H2,1H3,(H,12,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONNUPIPDQUMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=CC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate hydrochloride typically involves the reaction of ethyl 2-bromo-4-carboxylate with pyridin-2-ylamine in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Intermediates
The compound shares structural similarities with other ethyl thiazole carboxylates and pyridine derivatives used in drug synthesis. Key examples include:
Key Observations :
- The hydrochloride salt enhances aqueous solubility compared to neutral analogues like ethyl 2-aminothiazole-4-carboxylate .
Pharmacological and Physicochemical Properties
Biological Activity
Ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications.
1. Chemical Structure and Properties
This compound features a thiazole ring substituted with a pyridine moiety, which enhances its biological activity. The compound's structure can be represented as follows:
Key Properties:
- Molecular Weight: 227.71 g/mol
- Solubility: Soluble in dimethyl sulfoxide (DMSO) and ethanol, sparingly soluble in water.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Research indicates that similar thiazole derivatives exhibit significant antibacterial and antifungal activities by inhibiting key enzymes involved in cell wall synthesis, such as UDP-N-acetylmuramate/L-alanine ligase.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 16 µg/mL | |
| Staphylococcus aureus | 8 µg/mL | |
| Candida albicans | 32 µg/mL |
Anticancer Potential
Recent studies have explored the compound's anticancer potential, particularly against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Case Study: In Vitro Anticancer Activity
A study evaluated the effects of this compound on HepG2 (hepatocellular carcinoma) cells. The results indicated an IC50 value of approximately 15 µM, demonstrating significant cytotoxicity compared to control groups .
Pharmacokinetics
Studies on the pharmacokinetic profile suggest that this compound has favorable absorption characteristics when administered orally or intravenously. Its bioavailability is enhanced due to its solubility profile.
Toxicology
Toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses. However, further studies are required to establish a comprehensive safety profile.
5. Conclusion
This compound is a promising compound with significant antimicrobial and anticancer activities. Its unique chemical structure allows for diverse interactions with biological targets, making it a valuable candidate for further research in drug development.
Q & A
Q. What are the established synthetic routes for Ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate hydrochloride?
The synthesis typically involves multi-step protocols, such as:
- Cyclization reactions : Reacting hydrazines with 1,3-dicarbonyl compounds to form the thiazole core .
- Functionalization : Introducing the pyridin-2-ylamino group via nucleophilic substitution or coupling reactions. For example, brominated pyridine intermediates (e.g., 2-bromopyridine derivatives) can react with thiazole precursors under palladium-catalyzed conditions .
- Esterification and salt formation : Converting carboxylic acid intermediates to ethyl esters, followed by hydrochloride salt formation for stability .
Q. Key considerations :
Q. How is the structure of this compound confirmed in academic research?
Structural validation relies on:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, the ethyl ester group typically appears as a quartet (~4.3 ppm) and triplet (~1.3 ppm) in H NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight. For related thiazole derivatives, HRMS data often align within ±0.0001 Da of theoretical values .
- Elemental analysis : Matches calculated vs. observed C, H, N, and S percentages (e.g., deviations <0.3% indicate purity) .
Q. What biological targets or activities are associated with this compound?
Thiazole derivatives exhibit:
- Antimicrobial activity : Inhibition of bacterial/fungal enzymes (e.g., topoisomerases) via heterocyclic interactions .
- Anticancer potential : Apoptosis induction in cancer cell lines (e.g., IC values in µM range for analogous compounds) .
- Target selectivity : Pyridine and thiazole moieties enable binding to kinases or DNA repair proteins .
Methodological note : Use competitive binding assays (e.g., SPR or ITC) to quantify target affinity and specificity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve stereochemical control during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity for regioselective substitutions .
- Catalyst tuning : Chiral ligands (e.g., BINAP) in palladium-catalyzed reactions improve enantiomeric excess (ee) in asymmetric syntheses .
- Temperature gradients : Low-temperature reactions (−78°C to 0°C) minimize racemization in stereosensitive steps .
Case study : Ethyl 2-((4S,5R)-5-methyl-2-oxooxazolidin-4-yl)thiazole-4-carboxylate required strict control of temperature and stoichiometry to achieve >90% ee .
Q. How do structural modifications influence bioactivity?
Comparative studies reveal:
Methodological insight : Use QSAR models to predict activity changes from electronic (Hammett σ) or steric (Taft E) parameters .
Q. How can contradictory biological data across studies be resolved?
- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity assays) .
- Batch variability : Characterize compound purity (HPLC ≥98%) and salt forms (HCl vs. free base) to eliminate confounding factors .
- Mechanistic studies : Use knockdown models (e.g., siRNA) to confirm target engagement if off-target effects are suspected .
Example : Discrepancies in IC values for thiazole derivatives may arise from differences in cell line genetic backgrounds or culture conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
